molecular formula C8H8N2O2S B13295588 2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine

2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine

Cat. No.: B13295588
M. Wt: 196.23 g/mol
InChI Key: YOLPYVKOGABNRA-UHFFFAOYSA-N
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Description

2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine is a heterocyclic compound that contains both furan and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine typically involves the reaction of furan derivatives with thiazole precursors. One common method involves the reaction of 2-acetyl furan with sodium nitrite under the catalytic action of metal salts to obtain 2-oxo-2-furanacetic acid. This intermediate is then reacted with methoxamine salts, followed by ultraviolet irradiation to improve selectivity, and finally, ammonia is added to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

    Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives.

Scientific Research Applications

2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanol: Contains a furan ring and a methanol group.

    Thiazole-4-carboxylic acid: Contains a thiazole ring and a carboxylic acid group.

    2-Furylmethylamine: Contains a furan ring and a methylamine group.

Uniqueness

2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine is unique due to the presence of both furan and thiazole rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-(furan-2-ylmethoxy)-1,3-thiazol-5-amine

InChI

InChI=1S/C8H8N2O2S/c9-7-4-10-8(13-7)12-5-6-2-1-3-11-6/h1-4H,5,9H2

InChI Key

YOLPYVKOGABNRA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC2=NC=C(S2)N

Origin of Product

United States

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